molecular formula Mo+2 B1677408 Molybdenum CAS No. 7439-98-7

Molybdenum

Cat. No.: B1677408
CAS No.: 7439-98-7
M. Wt: 95.95 g/mol
InChI Key: MMVYPOCJESWGTC-UHFFFAOYSA-N
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Description

Molybdenum is a chemical element with the symbol Mo and atomic number 42. It is a silvery-gray metal that belongs to the group of transition metals in the periodic table. This compound is known for its high melting point, which is 2623°C, making it one of the most heat-resistant elements. It is not found free in nature but is usually obtained from minerals such as molybdenite (this compound disulfide, MoS₂) and wulfenite (lead molybdate, PbMoO₄) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Molybdenum can be synthesized through various methods, including:

    Reduction of this compound Trioxide: this compound trioxide (MoO₃) is reduced with hydrogen gas at high temperatures to produce this compound metal. [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ]

    Carbothermic Reduction: this compound trioxide is reduced with carbon at high temperatures. [ \text{MoO}_3 + 3\text{C} \rightarrow \text{Mo} + 3\text{CO} ]

Industrial Production Methods: The primary industrial method for producing this compound involves the roasting of molybdenite ore to produce this compound trioxide, which is then reduced to this compound metal. The process includes:

    Roasting: Molybdenite (MoS₂) is roasted in the presence of oxygen to produce this compound trioxide (MoO₃) and sulfur dioxide (SO₂). [ 2\text{MoS}_2 + 7\text{O}_2 \rightarrow 2\text{MoO}_3 + 4\text{SO}_2 ]

    Reduction: The this compound trioxide is then reduced with hydrogen gas to produce this compound metal. [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ]

Types of Reactions:

    Oxidation: this compound can be oxidized to form this compound trioxide (MoO₃). [ 2\text{Mo} + 3\text{O}_2 \rightarrow 2\text{MoO}_3 ]

    Reduction: this compound trioxide can be reduced to this compound metal. [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ]

    Halogenation: this compound reacts with halogens to form this compound halides, such as this compound hexafluoride (MoF₆). [ \text{Mo} + 3\text{F}_2 \rightarrow \text{MoF}_6 ]

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, halogens.

    Reducing Agents: Hydrogen gas, carbon.

    Reaction Conditions: High temperatures, controlled atmospheres.

Major Products:

    Oxides: this compound trioxide (MoO₃).

    Halides: this compound hexafluoride (MoF₆).

Scientific Research Applications

Molybdenum has a wide range of applications in scientific research, including:

Mechanism of Action

Molybdenum exerts its effects primarily through its role as a cofactor in various enzymes. These enzymes catalyze important redox reactions in the body. For example:

Comparison with Similar Compounds

  • Tungsten (W)
  • Chromium (Cr)
  • Vanadium (V)

Molybdenum’s unique combination of high melting point, strength, and resistance to corrosion makes it particularly valuable in applications requiring durability and stability under extreme conditions.

Properties

CAS No.

7439-98-7

Molecular Formula

Mo+2

Molecular Weight

95.95 g/mol

IUPAC Name

molybdenum(2+)

InChI

InChI=1S/Mo/q+2

InChI Key

MMVYPOCJESWGTC-UHFFFAOYSA-N

impurities

Impurities: trace metals, potassium, sodium.
Impurities: Carbon, oxygen, nitrogen, iron, nickel, silicon.

SMILES

[Mo]

Canonical SMILES

[Mo+2]

Appearance

Solid powder

boiling_point

8717 °F at 760 mmHg (NIOSH, 2024)
4639 °C
4612 °C
8717 °F

Color/Form

Dark-gray or black powder with metallic luster or coherent mass of silver white color;  body centered cubic structure
Very hard, but more ductile that the chemically similar element tungsten
Gray-black metal, cubic

density

10.28 (NIOSH, 2024) - Denser than water;  will sink
10.2 g/cu cm
10.2 g/cm³
10.28

melting_point

2622 °C

Key on ui other cas no.

7439-98-7
16065-87-5
22541-84-0

physical_description

Solid

Pictograms

Flammable; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

FAIRLY STABLE @ ORDINARY TEMP

solubility

Insoluble (NIOSH, 2024)
Practically insoluble in alkali hydroxides or fused alkalis;  reacts with nitric acid, hot concentrated sulfuric acid, fused potassium chlorate or nitrate
Insoluble in water;  soluble in nitric acid, sulfuric acid;  slightly soluble in hydrochloric acid;  insoluble in hydrofluoric acid, dilute sulfuric acid
Insoluble in hydrochloric acid and hydrogen fluoride, ammonia, sodium hydroxide, or dilute sulfuric acid;  soluble in hot concentrated sulfuric or nitric acids
Solubility in water: none
Insoluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Molybdenum
Molybdenum 98
Molybdenum-98

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
Vapor pressure: 1.83X10-9 Pa at 1600 K;  4.07X10-7 Pa at 1800 K;  3.03X10-5 Pa at 2000 K 0.00102 Pa at 2200 K;  0.0189 Pa at 2400 K /Calculated/
1 Pa at 2469 °C (solid);  10 Pa at 2721 °C;  100 Pa at 3039 °C;  1 kPa at 3434 °C;  10 kPa at 3939 °C;  100 kPa at 4606 °C
0 mmHg (approx)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The catalyst of this example was prepared in a similar manner as described in Example 5. In this case, an ammoniumheptamolybdate solution was prepared by dissolving 4.63 g of ammoniumheptamolybdate in 20 mL of water and adjusting the volume to 25 mL to provide a solution with a molybdenum concentration of 0.15 mol/L. Then, 11.03 mL of the above impregnating solution was used to impregnate 10 g of the zeolite support. The impregnated support was then placed in an oven and dried with air (1 L/min) by heating to 70° C. at a rate of 1° C. per minute and holding for 10 hours. Then, the temperature was increased to 120° C. at a rate of 1° C. per minute and held for another 10 hours. Finally, the temperature was increased to 500° C. at a rate of 1° C. per minute and held for 5 hours. The finished catalyst sample was sieved to remove fines and to obtain the desired 315-500 microns fraction and then tested as described above. The catalyst was found to have a molybdenum content of 10.0% wt.
Name
ammoniumheptamolybdate
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Name
chromium hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tungsten hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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